molecular formula C11H16N2O B15358255 2-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanol

2-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanol

Cat. No.: B15358255
M. Wt: 192.26 g/mol
InChI Key: OZLADJXIVNANRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanol (CAS 751461-70-8) is a high-purity tetrahydroisoquinoline (THIQ) derivative supplied for research purposes. This compound serves as a versatile chemical scaffold in medicinal chemistry, particularly in the synthesis and exploration of novel neuroactive and anticancer agents. Tetrahydroisoquinoline derivatives are of significant research interest due to their diverse biological activities. This compound is a key precursor in the development of potent, subunit-selective potentiators of NMDA receptors containing the GluN2C or GluN2D subunits, which are relevant targets for neurological conditions . Furthermore, the tetrahydroisoquinoline core structure is a privileged motif in oncology research. Analogs based on this structure have demonstrated potent antiproliferative effects against various human cancer cell lines, including breast cancer models (e.g., MCF-7, MDA-MB-231), and function through multiple mechanisms, such as acting as selective estrogen receptor modulators (SERMs) or disrupting microtubule assembly . Its molecular formula is C11H16N2O, and it has a molecular weight of 192.26 g/mol . For safe handling, refer to the associated Safety Data Sheet. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanol

InChI

InChI=1S/C11H16N2O/c12-11-2-1-9-3-4-13(5-6-14)8-10(9)7-11/h1-2,7,14H,3-6,8,12H2

InChI Key

OZLADJXIVNANRO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)N)CCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds to 2-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanol share the dihydroisoquinoline scaffold but differ in substituents, functional groups, and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity/Application Synthesis Highlights
This compound (Can159) Ethanol group at position 2; 7-amino substitution on dihydroisoquinoline 206.26 CD44 antagonist (blocks HA binding) Multi-step synthesis involving BOPCl/DIPEA catalysis in DCM (93% yield in first step)
Can125 3-hydroxypropenamide and 3-hydroxybenzyl substituents ~350 (estimated) CD44 antagonist with high theoretical affinity Not explicitly detailed in evidence
1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethan-1-one Trifluoroethanone group replaces ethanol 244.22 Lab reagent (specific applications not detailed) Commercial availability (Fluorochem brand)
N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-(pyrrolidin-2-yl)benzamide Extended hydroxypropyl chain with benzamide and pyrrolidine substituents 480.2 (M+1) Intermediate in kinase inhibitor synthesis Synthesized via BOPCl/DIPEA catalysis; 93% yield in first step
1-(7-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (w11) Complex triazolylphenylaminopyrimidine substituent ~550 (estimated) Kinase inhibitor candidate (exact target unspecified) Pd-catalyzed coupling; 82.5% yield

Key Observations

In contrast, the trifluoroethanone derivative () lacks this capability but exhibits increased lipophilicity, which may improve membrane permeability .

Synthetic Complexity and Yield :

  • Can159 and its benzamide analog () are synthesized efficiently (93% yield) using BOPCl/DIPEA, a mild coupling system ideal for amine-acid conjugations .
  • More complex derivatives, such as w11 (), require Pd-catalyzed cross-coupling (82.5% yield), reflecting the challenges of introducing bulky substituents .

Biological Target Specificity :

  • Can159 and Can125 are explicitly designed for CD44 antagonism, while w11 and the hydroxypropyl-benzamide analog () are tailored for kinase inhibition, highlighting scaffold adaptability .

Commercial vs. Research Use: The trifluoroethanone derivative () is commercially available for lab use, whereas Can159 and Can125 remain research tools, underscoring their preclinical significance .

Structural Analysis

  • Ethanol vs. Trifluoroethanone: The ethanol group’s hydroxyl in Can159 provides a polar terminus, while the trifluoroethanone’s carbonyl and fluorine atoms increase electrophilicity and metabolic stability .
  • Substituent Bulk : Derivatives like w11 () incorporate large aromatic systems, likely improving target affinity but reducing solubility—a common trade-off in drug design .

Research Findings and Implications

  • Kinase Inhibition : Analogous compounds with extended side chains (e.g., benzamide-pyrrolidine) demonstrate the scaffold’s utility in targeting enzymes, though exact biological data remain undisclosed .

Q & A

Q. What are the key structural features and physicochemical properties of 2-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanol, and how can they be experimentally determined?

The compound features a 7-amino-substituted 3,4-dihydroisoquinoline core linked to an ethanol moiety. Key structural identifiers include:

  • Molecular formula : Derived from analogs like 1-(7-amino-3,4-dihydroisoquinolin-2-yl)ethanone (C₁₁H₁₄N₂O) .
  • Functional groups : The amino group at position 7 and the ethanol side chain influence hydrogen bonding and solubility.
  • SMILES/InChI : Canonical SMILES (e.g., CC(=O)N1CCC2=C(C1)C=C(C=C2)N for related structures) and InChI keys aid in computational modeling .

Q. Experimental determination :

  • Spectroscopy : NMR (¹H/¹³C) and mass spectrometry (HRMS) confirm connectivity and purity.
  • Chromatography : HPLC or GC-MS validates purity under optimized solvent conditions (e.g., acetonitrile/water gradients).
  • Thermal analysis : Differential scanning calorimetry (DSC) determines melting points and stability.

Q. What synthetic methodologies are employed for the preparation of this compound, and what factors influence yield optimization?

Synthesis typically involves:

  • Cyclization : Formation of the dihydroisoquinoline core via Pictet-Spengler or Bischler-Napieralski reactions, using reagents like POCl₃ or trifluoroacetic acid .
  • Amination : Introduction of the 7-amino group via catalytic hydrogenation or nitro-group reduction .
  • Ethanol side-chain incorporation : Alkylation or nucleophilic substitution with ethylene oxide or bromoethanol .

Q. Yield optimization factors :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates .
  • Catalyst choice : Palladium or platinum catalysts improve hydrogenation efficiency .
  • Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions during sensitive steps .

Advanced Research Questions

Q. How can computational docking approaches like the Glide method be applied to study the interaction between this compound and its biological targets?

The Glide docking protocol (Schrödinger Suite) is ideal for studying ligand-target interactions:

  • Receptor grid generation : Use X-ray or NMR-derived CD44 structures (PDB IDs) to define binding sites .
  • Ligand flexibility : Account for torsional rotations in the ethanol side chain and dihydroisoquinoline core .
  • Scoring functions : Combine empirical (e.g., hydrophobic complementarity) and force-field terms (e.g., OPLS-AA) to rank binding poses .

Q. Validation :

  • RMSD thresholds : Compare docked poses to co-crystallized ligands (RMSD < 2.0 Å acceptable) .
  • Free energy calculations : Use MM-GBSA or MM-PBSA to estimate binding affinities (ΔG) .

Q. What experimental strategies are recommended for investigating the compound's potential as a CD44 antagonist in hyaluronic acid (HA) binding inhibition studies?

In vitro assays :

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics between CD44 and HA in the presence of the compound .
  • Competitive ELISA : Quantify HA-binding inhibition using CD44-coated plates and HRP-conjugated HA .

Q. Structural analysis :

  • X-ray crystallography : Resolve ligand-CD44 complexes to identify critical interactions (e.g., hydrogen bonds with Arg41/Tyr42) .
  • Molecular dynamics (MD) : Simulate CD44 conformational changes upon ligand binding (20–100 ns trajectories) .

Q. Biological validation :

  • Cell migration assays : Test inhibition of HA-mediated cancer cell migration (e.g., using Boyden chambers) .

Q. How can researchers resolve contradictions in reported binding affinities of this compound analogs across different experimental systems?

Methodological harmonization :

  • Consistent buffer conditions : Use phosphate-buffered saline (pH 7.4) for all assays to minimize ionic strength variability .
  • Control for protein isoforms : Verify CD44 splice variant expression (e.g., CD44v6 vs. CD44s) via Western blot .

Q. Data reconciliation :

  • Cross-validate with orthogonal techniques : Compare SPR results with ITC (isothermal titration calorimetry) for thermodynamic consistency .
  • Statistical analysis : Apply Bland-Altman plots to assess inter-method bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.